

Probing the Orthosteric Cleft: A Technical Guide to GPR120 Agonist Binding Pocket Analysis

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For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Its activation by endogenous long-chain fatty acids and synthetic agonists triggers a cascade of signaling events that culminate in potent anti-inflammatory and insulin-sensitizing effects.[1][2] A thorough understanding of the agonist binding pocket is paramount for the rational design of novel, selective, and potent GPR120 modulators. This technical guide provides an in-depth analysis of the GPR120 agonist binding pocket, summarizing key structural insights, experimental methodologies, and downstream signaling consequences.

The GPR120 Agonist Binding Pocket: A Structural Overview

While a crystal structure of GPR120 bound to a specific "Agonist 1" is not publicly available, a combination of homology modeling, mutagenesis studies, and cryogenic electron microscopy (cryo-EM) with specific agonists like TUG-891 has elucidated the key features of the orthosteric binding site.[3][4][5] The binding pocket is a hydrophobic cleft formed by several transmembrane (TM) helices.

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues that are critical for agonist binding and receptor activation. These residues contribute to a hydrophobic







pocket and form specific interactions, such as hydrogen bonds and π -stacking, with agonist molecules.[3][4][6]



Residue	Location	Role in Agonist Binding	Reference
Arg99	TM2	Forms crucial hydrogen bonding interactions, vital for stabilizing the binding mode of agonists.	[6][7]
Arg178	TM4	Considered an active site residue, producing essential interactions for agonist activity.	[6]
Trp104	ТМЗ	Alanine mutation completely abolished the response to ligands in a β-arrestin 2 interaction assay.	[6]
Phe115	ТМЗ	Part of a hydrophobic binding pocket, likely contributing to π-stacking interactions. Mutation to alanine abolished agonist activity.	[3]
Trp207	TM5	Contributes to the hydrophobic pocket. Mutation to alanine abolished agonist activity.	[3]
Phe211	TM5	Part of the aromatic array forming the binding pocket.	[3][4]
Trp277	ТМ6	A key residue in the hydrophobic pocket,	[3][6]



		likely involved in π -stacking. Mutation to alanine abolished agonist activity.
Phe304	TM7	Contributes to the hydrophobic binding pocket. Mutation to [3][6] alanine abolished agonist activity.

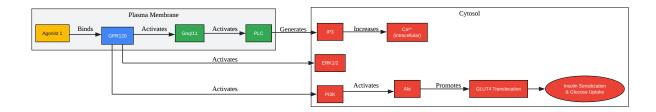
GPR120 Signaling Pathways

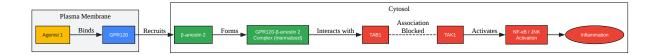
Upon agonist binding, GPR120 undergoes a conformational change that facilitates the activation of distinct downstream signaling pathways, primarily through $G\alpha q/11$ and β -arrestin 2.[2][8] These pathways mediate the receptor's diverse physiological effects.

Gαq/11-Mediated Pathway

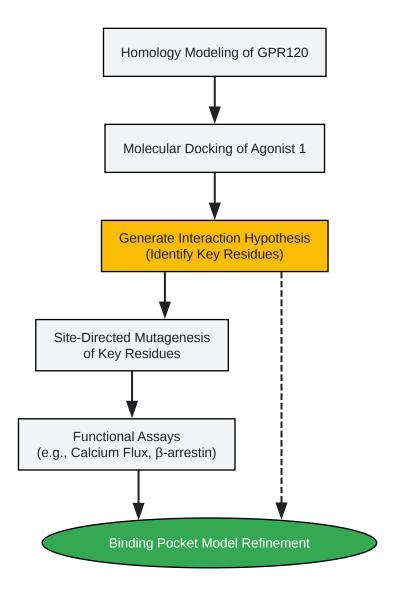
Activation of the $G\alpha q/11$ pathway leads to an increase in intracellular calcium levels and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6][8] This cascade is linked to the insulin-sensitizing effects of GPR120, including the translocation of GLUT4 to the plasma membrane, which enhances glucose uptake.[8][9]











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